molecular formula C6H5F3N2 B1269270 5-(Trifluoromethyl)pyridin-2-amine CAS No. 74784-70-6

5-(Trifluoromethyl)pyridin-2-amine

Cat. No. B1269270
M. Wt: 162.11 g/mol
InChI Key: RSGVKIIEIXOMPY-UHFFFAOYSA-N
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Patent
US05491239

Procedure details

Into an autoclave made of SUS-316 and having an internal capacity of 2 l, 363 g (2.0 mols) of 2-chloro-5-trifluoromethylpyridine, 19.8 g (0.2 mol) of cuprous chloride and 1,275 g (30.0 mols as NH3) of 40% aqueous ammonia were added, and the reaction was carried out at 120° C. for 16 hours under heating with stirring. After completion of the reaction, the reaction mixture was cooled to room temperature and separated into an aqueous ammonia layer and an oil layer, whereby 335 g of an oil containing 1.5% of the starting material 2-chloro-5-trifluoromethylpyridine and 91% of 2-amino-5-trifluoromethylpyridine (as analyzed by liquid chromatography) was obtained.
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
30 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.[NH3:12]>>[NH2:12][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2 L
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Step Two
Name
cuprous chloride
Quantity
19.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
separated into an aqueous ammonia layer
ADDITION
Type
ADDITION
Details
an oil layer, whereby 335 g of an oil containing 1.5% of the starting material 2-chloro-5-trifluoromethylpyridine

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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